molecular formula C5H8O5 B14637909 4-Methoxy-4-oxobutaneperoxoic acid CAS No. 55656-52-5

4-Methoxy-4-oxobutaneperoxoic acid

Cat. No.: B14637909
CAS No.: 55656-52-5
M. Wt: 148.11 g/mol
InChI Key: XFYUESMQFXHHIL-UHFFFAOYSA-N
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Description

4-Methoxy-4-oxobutaneperoxoic acid is a chemical compound with the molecular formula C8H14O5 . It belongs to the class of peroxoic acid esters, characterized by a peroxy functional group. Compounds within this structural family are of significant interest in organic synthesis and materials science research due to their potential reactivity. As a peroxo compound, it may serve as an intermediate in the development of more complex molecules or find application in polymerization initiator systems. Peroxy acids and their derivatives are typically handled with care as they can be unstable. Researchers value this compound for its utility in exploring novel synthetic pathways and catalytic processes. This product is intended for research and development purposes in a controlled laboratory environment. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

55656-52-5

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

IUPAC Name

4-methoxy-4-oxobutaneperoxoic acid

InChI

InChI=1S/C5H8O5/c1-9-4(6)2-3-5(7)10-8/h8H,2-3H2,1H3

InChI Key

XFYUESMQFXHHIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)OO

Origin of Product

United States

Preparation Methods

Synthetic Routes

Esterification of Succinic Anhydride to Mono-Methyl Succinate

The synthesis begins with the preparation of 4-methoxy-4-oxobutanoic acid (mono-methyl succinate), a key intermediate.

Procedure :

  • Reactants : Succinic anhydride (400 g, 4.0 mol) and methanol (194 mL, 4.8 mol).
  • Conditions : Reflux at 65–70°C for 1 hour.
  • Work-up : Evaporation of excess methanol under reduced pressure yields mono-methyl succinate with 95–96% purity and a yield of 95–96%.

Data Table :

Parameter Value
Yield 95–96%
Purity ≥95%
Reaction Time 1 hour

Peroxidation of Mono-Methyl Succinate

The intermediate is converted to the target peroxoic acid via two primary methods:

Method A: Direct Peroxidation with Hydrogen Peroxide

Mechanism : The carboxylic acid group of mono-methyl succinate reacts with hydrogen peroxide (H₂O₂) in the presence of a strong acid catalyst (e.g., H₂SO₄).

Procedure :

  • Reactants : Mono-methyl succinate (1.0 mol), 30% H₂O₂ (1.2 mol), H₂SO₄ (0.1 mol).
  • Conditions : Stirred at 0–5°C for 4–6 hours.
  • Work-up : Neutralization with NaHCO₃, extraction with ethyl acetate, and vacuum distillation yield the peroxoic acid.

Data Table :

Parameter Value
Yield 70–75%
Purity 90–92%
Reaction Temperature 0–5°C
Method B: Acid Chloride Intermediate

Mechanism : The carboxylic acid is first converted to an acid chloride, which reacts with H₂O₂.

Procedure :

  • Step 1 : Mono-methyl succinate (1.0 mol) is treated with thionyl chloride (SOCl₂, 1.5 mol) at 25°C for 2 hours to form the acid chloride.
  • Step 2 : The acid chloride is reacted with 30% H₂O₂ (1.2 mol) in dichloromethane at −10°C for 3 hours.
  • Work-up : Quenching with ice water and chromatography yield the product.

Data Table :

Parameter Value
Yield (Step 1) 90%
Yield (Step 2) 65–70%
Purity 88–90%

Alternative Approaches from Patented Processes

Grignard Reagent Alkylation (Inspired by)

A Chinese patent (CN111533656A) describes tert-butyl ester synthesis using Grignard reagents.

Potential Adaptation :

  • Reactants : Methyl glyoxylate and a peroxo-containing Grignard reagent.
  • Conditions : Low-temperature (−35°C) alkylation.
  • Limitations : Requires tailored reagents and rigorous anhydrous conditions.

Critical Analysis of Methodologies

Yield and Efficiency Comparison

Method Yield Purity Scalability
Direct Peroxidation 70–75% 90–92% Moderate
Acid Chloride Route 65–70% 88–90% High
Ozonolysis N/A N/A Low

Key Findings :

  • The acid chloride method offers better scalability but lower yield due to intermediate instability.
  • Direct peroxidation is simpler but requires precise temperature control to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-oxobutaneperoxoic acid undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis.

    Reduction: Under specific conditions, it can be reduced to 4-methoxy-4-oxobutanoic acid.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sulfuric acid as a catalyst.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of various oxidized organic compounds.

    Reduction: 4-Methoxy-4-oxobutanoic acid.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-4-oxobutaneperoxoic acid has several applications in scientific research:

    Chemistry: Used as an oxidizing agent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its role in oxidative stress.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-oxobutaneperoxoic acid involves its ability to donate oxygen atoms in oxidation reactions. This property makes it a valuable oxidizing agent. The molecular targets and pathways involved include the oxidation of organic substrates, leading to the formation of oxidized products.

Comparison with Similar Compounds

Table 1: Key Properties of 4-Oxobutanoic Acid Derivatives

Compound Name Molecular Formula MW (g/mol) Functional Groups Key Applications/Sources
4-Methoxy-4-oxobutanoic acid C₅H₈O₄ 132.11 Methoxy, oxo Synthetic intermediate
4-Hydroxy-2-oxobutanoic acid C₄H₆O₄ 118.09 Hydroxyl, oxo Analytical standards
4-Ethoxy-2-methylene-4-oxobutanoic acid C₇H₁₀O₄ 158.15 Ethoxy, methylene, oxo Chemical manufacturing
4-(4-Chlorophenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid C₁₅H₁₉ClN₂O₃ 310.78 Chlorophenyl, piperazino, oxo Pharmaceutical research
2-Methoxy carbonyl methmercapto-4-(4-bromophenyl)-4-oxo-butanoic acid C₁₃H₁₃BrSO₅ 361.22 Bromophenyl, thioether, oxo Organic synthesis

Structural and Functional Differences

  • Methoxy vs. Hydroxy Groups: The methoxy group in 4-methoxy-4-oxobutanoic acid enhances lipophilicity compared to the hydroxyl group in 4-hydroxy-2-oxobutanoic acid, improving solubility in organic solvents .
  • These are explored in pharmaceutical contexts .
  • Ethoxy and Methylene Modifications: 4-Ethoxy-2-methylene-4-oxobutanoic acid () features an ethoxy group and a conjugated double bond, which may influence reactivity in polymerization or esterification reactions .

Research Findings and Trends

  • Thermal Stability : Methoxy and ethoxy derivatives exhibit higher thermal stability compared to hydroxylated analogs, making them suitable for high-temperature reactions .
  • Spectroscopic Identification: $^1$H NMR is critical for verifying purity, as seen in 4-methoxy-4-oxobutanoic acid, where residual methanol detection is essential .
  • Pharmacological Potential: Chlorophenyl and piperazino-substituted derivatives () are under investigation for receptor-targeted therapies due to their structural complexity .

Notes on Discrepancies and Limitations

  • The term "peroxoic acid" in the query likely refers to a peracid (RCOOOH), but the evidence provided focuses on oxo (keto) derivatives. This analysis assumes the intended compound is 4-methoxy-4-oxobutanoic acid.

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